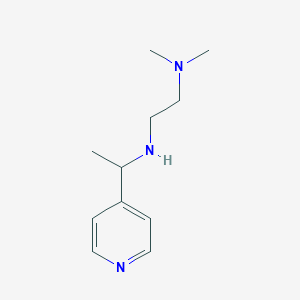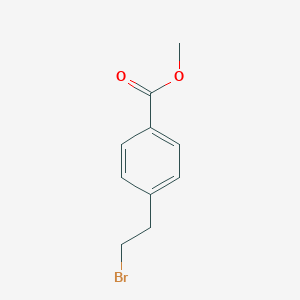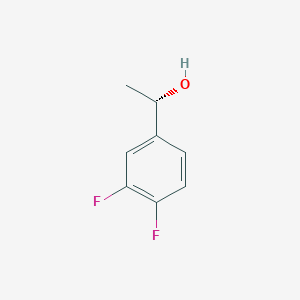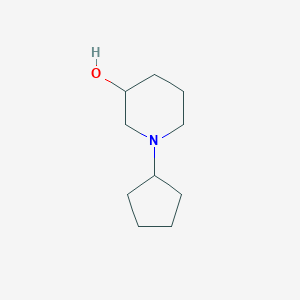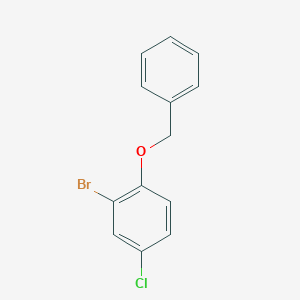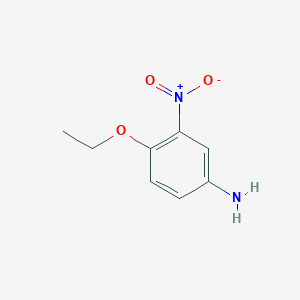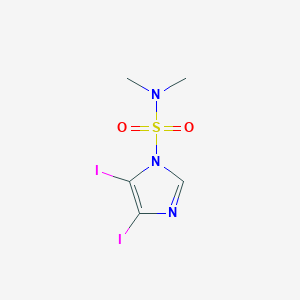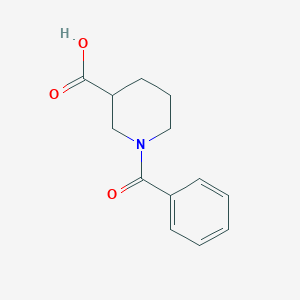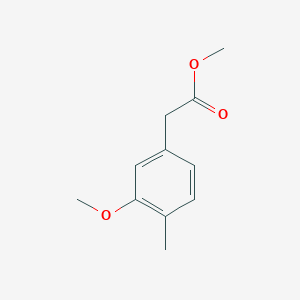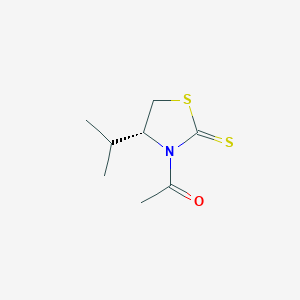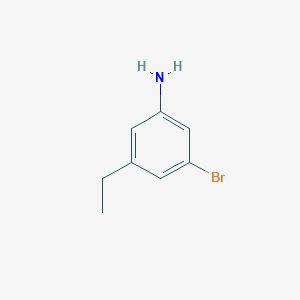
3-Bromo-5-ethylaniline
概要
説明
3-Bromo-5-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 and is typically stored in a refrigerator . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 . This indicates that the compound consists of a benzene ring with a bromine atom and an ethylamine group attached to it.
科学的研究の応用
Bromination Studies in Organic Chemistry
- Ethyl esters of mono- and dibromocomanic acid obtained by direct bromination exhibit a structure where bromine attack is directed to the 5-C and 3-C atoms, highlighting the reactivity of these positions in bromo-substituted compounds (Khutornenko et al., 1978).
Enantiomeric Resolution in Chiral Analysis
- Enantiomeric resolution studies of bromo-ethyl compounds using Chiralpak IA column suggest significant applications in chiral separation, crucial in pharmaceutical and chemical research (Ali et al., 2016).
Antimicrobial Potential of Bromo-substituted Compounds
- Bromo-substituted phenyl azetidines show potential as antimicrobial agents, indicating the usefulness of bromo-substituted compounds in developing new drugs (Doraswamy & Ramana, 2013).
Biological Activity in Drug Development
- 2-Bromo-4-fluoroaniline derivatives exhibit significant broad antibacterial activity, demonstrating the therapeutic potential of bromo-substituted compounds in treating bacterial infections (Abdel‐Wadood et al., 2014).
Role in Organic Synthesis
- Palladium-assisted reactions involving bromoanilines are instrumental in synthesizing various organic compounds, like 3-substituted indoles, highlighting their utility in organic synthesis (Kasahara et al., 1986).
Non-Linear Optical Properties in Materials Science
- (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives synthesized through Suzuki cross-coupling reactions reveal insights into non-linear optical properties, relevant for material science applications (Rizwan et al., 2021).
Labelled Compounds in Biochemistry
- Synthesis of labeled aminolevulinic acid derivatives, involving bromo-ethyl compounds, aids in biochemical studies that require isotopically labeled molecules (Iida et al., 2002).
Photochemical Studies
- Research on photochemical reactions involving bromo-substituted compounds opens avenues in understanding photostimulated organic reactions, useful in developing light-sensitive materials and compounds (Vaillard et al., 2004).
Safety and Hazards
生化学分析
Biochemical Properties
It is known that it can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction.
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-ethylaniline at different dosages in animal models have not been extensively studied. It is likely that the compound’s effects vary with dosage, and that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
3-bromo-5-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAQYCIEIXDIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596582 | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123158-68-9 | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



